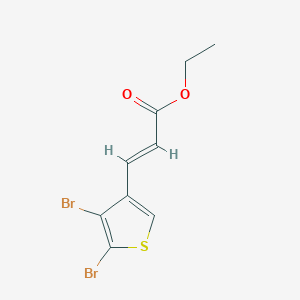

Ethyl 3-(4,5-dibromo-3-thienyl)acrylate

Description

Ethyl 3-(4,5-dibromo-3-thienyl)acrylate is a halogenated acrylate ester featuring a thiophene ring substituted with bromine atoms at the 4- and 5-positions. This compound is of interest in organic synthesis due to the electronic effects of bromine and the conjugated acrylate system, which may enhance reactivity in polymerization or coupling reactions.

Properties

Molecular Formula |

C9H8Br2O2S |

|---|---|

Molecular Weight |

340.03g/mol |

IUPAC Name |

ethyl (E)-3-(4,5-dibromothiophen-3-yl)prop-2-enoate |

InChI |

InChI=1S/C9H8Br2O2S/c1-2-13-7(12)4-3-6-5-14-9(11)8(6)10/h3-5H,2H2,1H3/b4-3+ |

InChI Key |

KJLCGOJNTCJAIR-ONEGZZNKSA-N |

SMILES |

CCOC(=O)C=CC1=CSC(=C1Br)Br |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CSC(=C1Br)Br |

Canonical SMILES |

CCOC(=O)C=CC1=CSC(=C1Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Halogenated Acrylates

Ethyl 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoate ():

- This benzoate ester contains dibromo substituents on an aromatic benzene ring. Unlike the thienyl group in the target compound, the benzene ring offers higher aromatic stability. The hydroxyl and methyl groups introduce hydrogen bonding and steric effects, respectively, which are absent in the target compound. Bromine's electron-withdrawing nature in both compounds may increase electrophilicity, but the acrylate ester in the target compound likely exhibits greater reactivity toward nucleophiles compared to the benzoate ester .

- Ethyl 3-(2-Amino-5-bromo-3-pyridyl)acrylate (): The pyridyl ring here introduces basicity due to the nitrogen atom, contrasting with the non-basic thiophene in the target compound. The amino group acts as an electron donor, partially counteracting bromine’s electron-withdrawing effect. This difference in electronic profile may influence solubility in acidic media and reactivity in subsequent derivatization reactions .

Heterocyclic Acrylamide Derivatives ():

- Compounds D1-D17 feature acrylamide moieties with tetrahydrobenzo[b][1,4]dioxocin substituents. For example:

- D1 ((E)-N-(4-nitrophenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide) has a nitro group, a strong electron-withdrawing substituent, which enhances electrophilicity more significantly than bromine. The amide functional group in D1-D17 facilitates hydrogen bonding, increasing melting points (e.g., D1: 125–126°C) compared to acrylate esters .

Physical and Chemical Properties

Melting Points and Stability

- Bromine substituents generally elevate melting points due to increased molecular mass and halogen bonding. For instance, D1 (m.p. 125–126°C) and D3 (m.p. 171–172°C) demonstrate higher melting points than non-halogenated analogs. The target compound’s melting point is expected to fall within this range, though slightly lower than amide derivatives due to reduced hydrogen bonding .

Spectroscopic Data

- NMR : In thiophene-based compounds, protons on the thienyl ring typically resonate at δ 6.5–7.5 ppm (e.g., C in : δ 7.64–6.97 ppm for thienyl protons). Bromine’s deshielding effect may shift these signals downfield .

- Mass Spectrometry : Bromine’s isotopic pattern (1:1 for Br₂) aids in identification. For example, D1 shows [M + H]⁺ at m/z 355, while the target compound would exhibit a higher molecular weight due to two bromine atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.